Documented Use in Crizotinib (ALK Inhibitor) Synthesis: 35% Overall Yield vs 10% for Prior Route
5-Bromo-3-fluoro-2-nitropyridine is directly employed as a Suzuki coupling partner in an improved synthesis of the ALK inhibitor crizotinib [1]. This patented route uses 5-bromo-3-fluoro-2-nitropyridine (6.60 g, 30 mmol) with 1-(N-Boc-4-piperidinyl)-4-pyrazole boronic acid under Pd(PPh₃)₄ catalysis in DMSO/Na₂CO₃ at 80°C for 8 hours to construct the core pyridine-pyrazole scaffold [1].
| Evidence Dimension | Total synthetic yield for crizotinib production |
|---|---|
| Target Compound Data | 35% overall yield (4-step route) |
| Comparator Or Baseline | Existing prior method: ~10% overall yield |
| Quantified Difference | 3.5-fold yield improvement |
| Conditions | Multi-step pharmaceutical synthesis; patented route CN105272966A |
Why This Matters
For pharmaceutical process development, a 3.5-fold yield improvement directly translates to reduced cost of goods, lower raw material consumption, and improved manufacturing economics.
- [1] Nanjing Leikexing Biotech Co., Ltd. Preparation method of ALK inhibitor crizotinib and analogue or salt thereof. CN105272966A, 2016-01-27. View Source
